Hydroxybupropion-d8 molecular weight and formula
Hydroxybupropion-d8 molecular weight and formula
This technical guide details the physicochemical profile, bioanalytical applications, and handling protocols for Hydroxybupropion-d8 , a stable isotope-labeled internal standard used critically in clinical pharmacology and toxicology.
Physicochemical Properties, Bioanalytical Applications, and Experimental Protocols
Executive Summary
Hydroxybupropion-d8 (C₁₃H₁₀D₈ClNO₂) is the octadeuterated analog of hydroxybupropion, the primary active metabolite of the antidepressant bupropion. It serves as the gold-standard Internal Standard (IS) for LC-MS/MS quantification assays due to its high isotopic purity and mass shift (+8 Da), which eliminates spectral crosstalk with the analyte. This guide provides a comprehensive technical overview for researchers developing bioanalytical methods for bupropion pharmacokinetics (PK) and therapeutic drug monitoring (TDM).
Part 1: Molecular Identity & Physicochemical Profile
The distinct advantage of the -d8 isotopologue lies in the labeling of the tert-butyl moiety, ensuring the deuterium atoms are located in metabolically stable positions that do not undergo exchange in aqueous media.
Chemical Specifications
| Parameter | Specification |
| Chemical Name | (±)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol-d8(Also referred to as the acyclic form: 1-(3-chlorophenyl)-2-((1-hydroxy-2-(methyl-d3)propan-2-yl-1,1,3,3,3-d5)amino)propan-1-one) |
| CAS Number | 1309283-18-8 (Free Base) |
| Molecular Formula | C₁₃H₁₀D₈ClNO₂ |
| Molecular Weight | 263.79 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% deuterated forms (d1-d8) |
| Chemical Purity | ≥ 98% |
| Solubility | Soluble in Methanol, DMSO (>20 mg/mL), Ethanol.[1][2][3][4][5] Sparingly soluble in water. |
| pKa | ~7.6 (Basic amine) |
Structural Dynamics (Cyclization Equilibrium)
Hydroxybupropion exists in a pH-dependent equilibrium between an open-chain aminoketone and a cyclic morpholinol hemiketal. In physiological and acidic conditions, the cyclic form predominates. This equilibrium is critical for chromatography, as split peaks can occur if the pH is near the pKa or if column temperature promotes interconversion.
Figure 1: The dynamic equilibrium of Hydroxybupropion-d8. The d8-label is located on the dimethyl/hydroxymethyl group, which forms part of the morpholine ring in the cyclic state.
Part 2: Bioanalytical Application (LC-MS/MS)
Hydroxybupropion-d8 is utilized to normalize variations in extraction recovery and matrix effects (ion suppression/enhancement) in human plasma and urine assays.
Mass Spectrometry Transitions (MRM)
The +8 Da mass shift provides a clean window free from isotopic overlap with the native metabolite (M+H = 256).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| Hydroxybupropion | 256.1 m/z | 238.1 m/z | 15-20 | Loss of H₂O |
| Hydroxybupropion-d8 | 264.2 m/z | 246.2 m/z | 15-20 | Loss of H₂O |
| Alternative IS Transition | 264.2 m/z | 131.0 m/z | 30-35 | Chlorobenzyl cation |
Validated Extraction Protocol (Protein Precipitation)
This protocol minimizes degradation and maintains the cyclic/open equilibrium constant during processing.
Reagents:
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IS Working Solution: 500 ng/mL Hydroxybupropion-d8 in 50:50 Methanol:Water.
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Precipitation Agent: Acetonitrile (ice cold).
Step-by-Step Workflow:
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Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
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Spike IS: Add 20 µL of IS Working Solution . Vortex gently for 10 seconds.
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Precipitate: Add 200 µL of ice-cold Acetonitrile.
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Agitate: Vortex vigorously for 1 min to ensure complete protein denaturation.
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Centrifuge: Spin at 10,000 × g for 10 min at 4°C.
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Transfer: Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of 0.1% Formic Acid in water (dilution prevents solvent mismatch peak distortion).
Chromatographic Conditions
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Column: C18 or C8 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 3 minutes.
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Flow Rate: 0.4 mL/min.
Part 3: Handling, Stability & Storage
Stability Profile
Hydroxybupropion is chemically sensitive to basic pH, which accelerates degradation and shifts the equilibrium toward the open-chain form, which is more susceptible to oxidation.
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Solid State: Stable for >2 years at -20°C (desiccated).
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Stock Solution (MeOH): Stable for 6 months at -80°C.
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Processed Samples: Stable for 24 hours at 4°C (autosampler). Avoid alkaline buffers.
Storage & Reconstitution
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Arrival: Store the neat powder at -20°C immediately upon receipt.
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Stock Prep: Dissolve in 100% Methanol to create a 1 mg/mL master stock.
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Aqueous Dilution: Do not store aqueous dilutions (working standards) for more than 24 hours. Prepare fresh daily to prevent hydrolysis or adsorption.
Figure 2: Integrated workflow for the storage, preparation, and analysis of Hydroxybupropion-d8 samples.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 446, Hydroxybupropion. Retrieved from [Link]
- Coles, R. & Kharasch, E.D. (2008).Stereoselective metabolism of bupropion by cytochrome P450 2B6. Drug Metabolism and Disposition, 36(11), 2307–2311.
- Jain, P. et al. (2012).Liquid Chromatography Tandem mass spectrometry method for Quantification of Bupropion and Hydroxy Bupropion in Human Plasma. International Journal of Drug Development and Research.
- Parekh, J.M. et al. (2012).Simultaneous determination of bupropion and its major metabolite hydroxybupropion in human plasma by LC-MS/MS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
